molecular formula C9H9NO B3054530 3-Methylisoindolin-1-one CAS No. 6091-76-5

3-Methylisoindolin-1-one

Cat. No.: B3054530
CAS No.: 6091-76-5
M. Wt: 147.17 g/mol
InChI Key: VNPWIDIVQOFLQS-UHFFFAOYSA-N
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Description

3-Methylisoindolin-1-one is a heterocyclic compound characterized by an isoindoline core with a methyl group attached to the third carbon and a carbonyl group at the first position

Biochemical Analysis

Biochemical Properties

3-Methylisoindolin-1-one, like other isoindolinones, has been found to interact with various enzymes and proteins. For instance, isoindolinones have been shown to have high binding affinity to Cyclin-dependent kinase 7 (CDK7), a key enzyme involved in cell cycle regulation . This interaction suggests that this compound could potentially influence biochemical reactions involving CDK7 .

Cellular Effects

Isoindolinones have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that this compound could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Isoindolinones have been found to bind with high affinity to CDK7, suggesting that they may exert their effects at the molecular level through enzyme inhibition or activation . Furthermore, isoindolinones have been found to be chemically reactive soft molecules, which could influence their anti-cancer activity .

Temporal Effects in Laboratory Settings

Isoindolinones have been found to exhibit anti-TMV activities, suggesting that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

The use of animal models in biomedical research is crucial for understanding the dosage effects of new drugs .

Metabolic Pathways

Isoindolinones are synthesized through various methods, suggesting that they may be involved in diverse metabolic pathways .

Transport and Distribution

The synthesis of isoindolinones under aqueous phase-transfer conditions suggests potential mechanisms for their transport and distribution .

Subcellular Localization

Computational methods for predicting the subcellular localization of proteins provide a useful approach for studying the potential localization of isoindolinones .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoindolinones and isoindoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)9(11)10-6/h2-6H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPWIDIVQOFLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6091-76-5
Record name 3-Methyl-1-isoindolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYL-1-ISOINDOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILR0Q9KB5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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